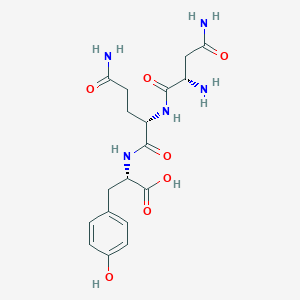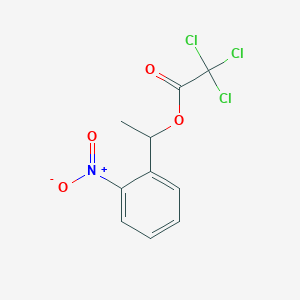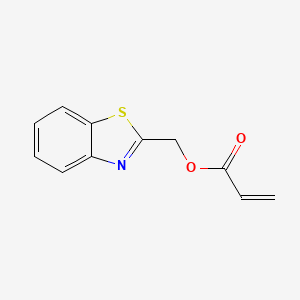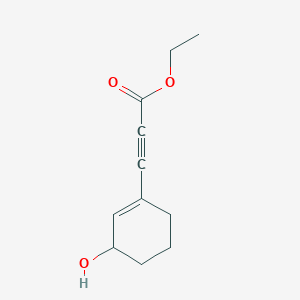![molecular formula C28H25ClNOP B14248271 {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride CAS No. 398454-82-5](/img/structure/B14248271.png)
{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triphenylphosphanium moiety linked to an aminoethenyl group, further connected to an oxo-phenylethyl group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride typically involves a multi-step process. One common method starts with the preparation of the triphenylphosphanium precursor, which is then reacted with an aminoethenyl intermediate. The final step involves the introduction of the oxo-phenylethyl group under controlled conditions, often using a catalyst to facilitate the reaction. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride include other triphenylphosphanium derivatives and aminoethenyl compounds. Examples include:
- Triphenylphosphanium bromide
- {2-[(2-Hydroxy-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and functionalization.
Propiedades
Número CAS |
398454-82-5 |
|---|---|
Fórmula molecular |
C28H25ClNOP |
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
2-(phenacylamino)ethenyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H25NOP.ClH/c30-28(24-13-5-1-6-14-24)23-29-21-22-31(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-22,29H,23H2;1H/q+1;/p-1 |
Clave InChI |
JVLXFSQSIYRUGI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CNC=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)

![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)





![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
